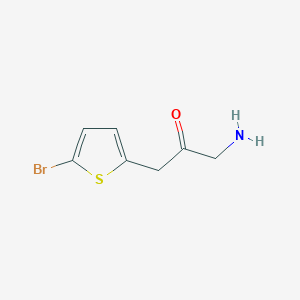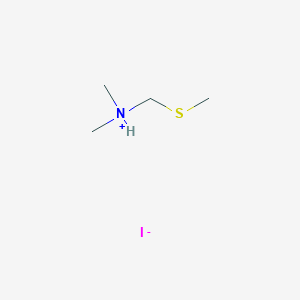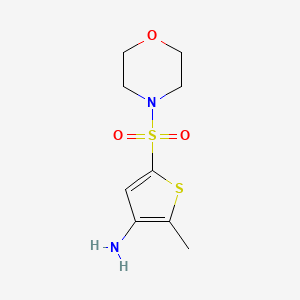
2-(Trifluoromethyl)anthracene-9(10H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)anthracene-9(10H)-thione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and a thione group at the 9-position of the anthracene ring. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
準備方法
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)anthracene-9(10H)-thione may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)anthracene-9(10H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated anthracene derivatives.
科学的研究の応用
2-(Trifluoromethyl)anthracene-9(10H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
作用機序
The mechanism of action of 2-(Trifluoromethyl)anthracene-9(10H)-thione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence imaging and photodynamic therapy. The trifluoromethyl group enhances the compound’s stability and electron-withdrawing properties, while the thione group can participate in redox reactions .
類似化合物との比較
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
2-(Trifluoromethyl)anthracene-9(10H)-thione is unique due to the presence of both the trifluoromethyl and thione groups. These functional groups impart distinct photophysical and chemical properties compared to other anthracene derivatives. For example, the trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the thione group allows for unique redox behavior .
特性
分子式 |
C15H9F3S |
|---|---|
分子量 |
278.29 g/mol |
IUPAC名 |
2-(trifluoromethyl)-10H-anthracene-9-thione |
InChI |
InChI=1S/C15H9F3S/c16-15(17,18)11-6-5-10-7-9-3-1-2-4-12(9)14(19)13(10)8-11/h1-6,8H,7H2 |
InChIキー |
ASSIBQFSVGVHCR-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=S)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)

![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)


![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)
![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)



![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)


